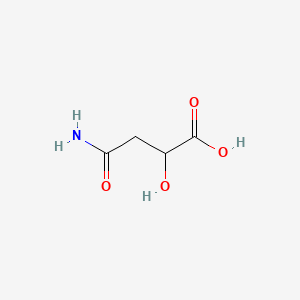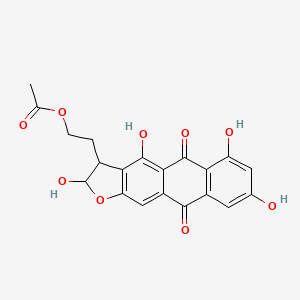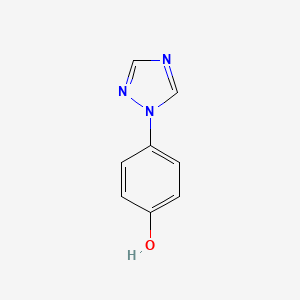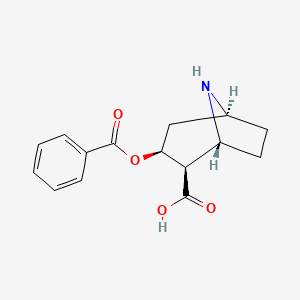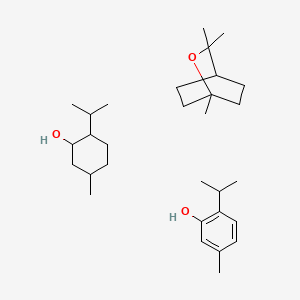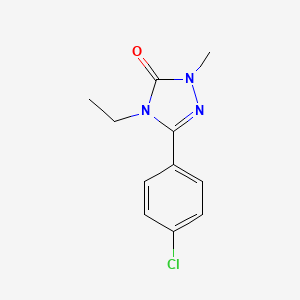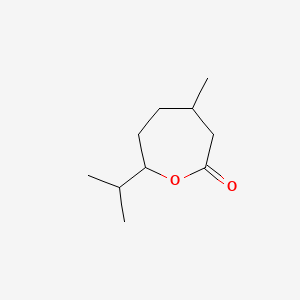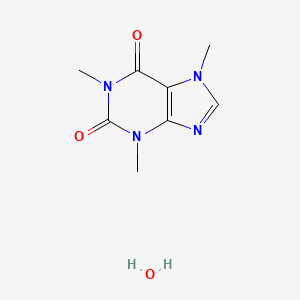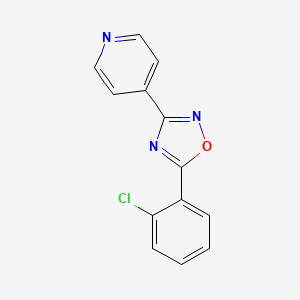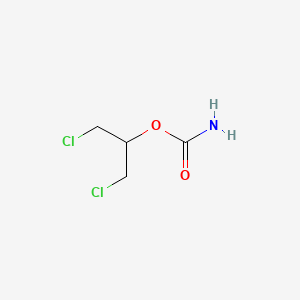![molecular formula C13H9N B1196314 Benzo[h]quinoline CAS No. 230-27-3](/img/structure/B1196314.png)
Benzo[h]quinoline
Descripción general
Descripción
Benzo[h]quinoline is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
Cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines offers a straightforward approach to benzo[h]quinolines . The substituent at the triple bond governs a choice between transition metal or Brønsted acid catalysis . A direct electrophilic activation by trifluoromethanesulfonic acid induces an almost quantitative cyclization of the o-aryl (phenylethynyl) fragment .Molecular Structure Analysis
The molecular structure of Benzo[h]quinoline has been studied using Car–Parrinello molecular dynamics and electronic structure inspection . The O-H…N and O-H…O hydrogen bonds were investigated in 10-hydroxybenzo[h]quinoline (HBQ) and benzo[h]quinoline-2-methylresorcinol complex in vacuo, solvent, and crystalline phases .Chemical Reactions Analysis
Reactions of 10-benzo[h]quinolyllithium with a series of organosilanes led to the formation of neutral pentacoordinate complexes . The diethynyl-substituted complex was able to be converted to di(arylethynyl)-substituted ones by the Sonogashira–Hagihara coupling reaction .Physical And Chemical Properties Analysis
Benzo[h]quinoline is a nitrogen-based heterocyclic aromatic compound with the chemical formula C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system .Aplicaciones Científicas De Investigación
Antibacterial Applications
Compounds with the Benzo[h]quinoline core have been found to exhibit antibacterial properties . This makes them valuable in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Wound Healing Applications
Benzo[h]quinoline compounds have also been associated with wound healing . This could potentially be used in the development of new treatments for wounds, especially those that are difficult to heal.
Antioxidant Applications
These compounds have been found to have antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, and thus, Benzo[h]quinoline could be used in the development of antioxidant supplements or treatments.
Anticancer Applications
Benzo[h]quinoline compounds have shown anticancer activity . This suggests potential applications in cancer treatment, possibly leading to the development of new anticancer drugs.
Use in Cross-Coupling Reactions
The complexes of Benzo[h]quinoline with transition metals and organosilicon compounds have been applied in cross-coupling reactions . This has important implications in the field of synthetic chemistry.
Fluorescence Properties
The fluorescence properties of Benzo[h]quinoline complexes have been described . This could lead to applications in various fields, such as bioimaging, diagnostics, and sensor technology.
Use in Thermal Degradation of Polymers
Benzo[h]quinoline has been used in the determination of nitrogen-containing polynuclear aromatic hydrocarbons in the gaseous products of the thermal degradation of polymers . This could be useful in the study and development of new polymers.
Synthesis of Metal Complexes
Benzo[h]quinoline has been used as a starting reagent for the synthesis of osmium and ruthenium complexes containing an N-heterocyclic carbene ligand . This could have applications in various areas of chemistry, including catalysis and materials science.
Safety and Hazards
Direcciones Futuras
Benzo[h]quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Propiedades
IUPAC Name |
benzo[h]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYKHNJTSNBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075199 | |
| Record name | Benzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 7,8-Benzoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000218 [mmHg] | |
| Record name | 7,8-Benzoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzo[h]quinoline | |
CAS RN |
230-27-3 | |
| Record name | Benzo[h]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Bnzoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[h]quinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[h]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AZAPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KWJ7WT6Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzo[h]quinoline?
A1: Benzo[h]quinoline has the molecular formula C13H9N and a molecular weight of 179.22 g/mol.
Q2: Are there any notable spectroscopic characteristics of Benzo[h]quinoline?
A2: Yes, the absorption and fluorescence spectra of Benzo[h]quinoline and its derivatives have been extensively studied in various solvents. [] For example, 10-hydroxybenzo[h]quinoline (HBQ) exhibits unique fluorescence properties attributed to excited-state intramolecular proton transfer (ESIPT). [, ] These studies provide valuable insights into the electronic structure and excited-state behavior of Benzo[h]quinoline derivatives.
Q3: What is known about the coordination chemistry of Benzo[h]quinoline?
A3: Benzo[h]quinoline acts as a ligand in various metal complexes. It can coordinate to metal centers in different ways, including through the nitrogen atom and the carbon atom at the 2-position after undergoing a 1,2-hydrogen shift. [] This versatility allows for the synthesis of diverse metal complexes with potentially interesting catalytic properties. [, , , , , , ]
Q4: What types of reactions can Benzo[h]quinoline and its derivatives undergo?
A4: Benzo[h]quinoline derivatives can undergo various transformations, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. [, , , , , , , , , , , , , , ] These reactions allow for the introduction of diverse substituents and the construction of complex molecular architectures.
Q5: Are there any notable examples of Benzo[h]quinoline derivatives as catalysts?
A5: Yes, several ruthenium and osmium complexes incorporating Benzo[h]quinoline-based ligands have demonstrated excellent catalytic activity in transfer hydrogenation reactions of carbonyl compounds. [] These catalysts exhibit high turnover frequencies and enantioselectivities, highlighting the potential of Benzo[h]quinoline-based ligands in asymmetric catalysis.
Q6: Can Benzo[h]quinoline derivatives participate in metal-catalyzed cross-coupling reactions?
A6: Yes, 10-halobenzo[h]quinolines can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, enabling the synthesis of sterically encumbered 10-arylated benzo[h]quinolines. [] This highlights the versatility of Benzo[h]quinoline derivatives in constructing complex structures through well-established synthetic methods.
Q7: How does the structure of Benzo[h]quinoline derivatives influence their biological activity?
A7: Structure-activity relationship (SAR) studies have demonstrated that modifications to the Benzo[h]quinoline scaffold can significantly impact biological activity. For instance, the presence of a chromene moiety in 2-amino-5,6-dihydro-8-methoxy-4-phenyl-4H-benzo[h]chromene-3-carbonitrile significantly enhances cytotoxicity compared to its benzo[h]quinoline counterpart. []
Q8: What is the environmental impact of Benzo[h]quinoline?
A8: Benzo[h]quinoline is a nitrogen-containing polycyclic aromatic compound (N-PAC) considered an environmental pollutant. [] It has been found to be mutagenic in bacterial systems. [] Understanding its interaction with humic substances in the environment, particularly the binding constants and factors influencing this interaction, is crucial for assessing its fate and potential remediation strategies. [, ]
Q9: Can microorganisms degrade Benzo[h]quinoline?
A9: Yes, some microorganisms can degrade Benzo[h]quinoline. For example, the phenanthrene-degrading bacterium Sphingomonas sp. strain LH128 can cometabolize Benzo[h]quinoline, although the transformation is inhibited at high concentrations. [] This finding indicates the potential for bioremediation strategies to remove Benzo[h]quinoline from contaminated environments.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



